molecular formula C20H20N4O4 B4219560 4-({4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide

4-({4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide

Cat. No.: B4219560
M. Wt: 380.4 g/mol
InChI Key: QJFLIHBMNBQCJV-UHFFFAOYSA-N
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Description

4-({4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment of the Butanoyl Group: : The oxadiazole intermediate is then reacted with a butanoyl chloride derivative in the presence of a base such as triethylamine (TEA) to form the butanoyl-substituted oxadiazole.

  • Coupling with 4-Aminobenzamide: : The final step involves coupling the butanoyl-substituted oxadiazole with 4-aminobenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common due to the stability of the ring structure.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of partially or fully reduced oxadiazole derivatives.

    Substitution: Formation of various substituted amides or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its oxadiazole ring is a versatile scaffold that can be modified to explore structure-activity relationships.

Biology

In biological research, 4-({4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of 4-({4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide
  • 4-({4-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide
  • 4-({4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide

Uniqueness

The uniqueness of 4-({4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-27-16-5-2-4-14(12-16)20-23-18(28-24-20)7-3-6-17(25)22-15-10-8-13(9-11-15)19(21)26/h2,4-5,8-12H,3,6-7H2,1H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFLIHBMNBQCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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